3,3-diethoxy-N-ethylpropanamide

描述

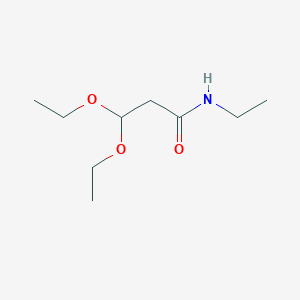

Structure

3D Structure

属性

IUPAC Name |

3,3-diethoxy-N-ethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-4-10-8(11)7-9(12-5-2)13-6-3/h9H,4-7H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOOHUXKBFIFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297818 | |

| Record name | Propanamide, 3,3-diethoxy-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6191-95-3 | |

| Record name | Propanamide, 3,3-diethoxy-N-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6191-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 3,3-diethoxy-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diethoxy-N-ethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 Diethoxy N Ethylpropanamide and Analogues

Traditional Synthetic Routes and Their Evolution

Traditional methods for synthesizing propanamides often involve multiple, sequential reactions. These routes have been refined over time to improve yields and purity, focusing on the construction of the core propanamide structure from readily available starting materials.

Multi-Step Synthesis from Acetal (B89532) Precursors

A common and well-established strategy for synthesizing 3,3-diethoxy-N-ethylpropanamide involves the use of a precursor already containing the diethoxy acetal group. This approach separates the formation of the carbon backbone and the final amide bond into distinct stages.

The key intermediate for this synthetic route is ethyl 3,3-diethoxypropanoate. This compound serves as a stable, protected form of the corresponding aldehyde. A superior and high-yield synthesis for this intermediate begins with the acylation of an enol ether followed by a haloform-type reaction. nih.gov

One detailed procedure involves the reaction of trichloroacetyl chloride with ethyl vinyl ether. The resulting intermediate, 1,1,1-trichloro-4-ethoxy-3-buten-2-one, is then treated with ethanol (B145695) and anhydrous potassium carbonate. This step proceeds via a haloform reaction, followed by solvolysis, to yield the desired ethyl 3,3-diethoxypropanoate. nih.govchemicalbook.com This method is favored over alternatives that may produce mixtures of products, require expensive reagents like ethyl propiolate, or necessitate specialized equipment for electrochemical reactions. nih.gov

Table 1: Synthesis of Ethyl 3,3-Diethoxypropanoate

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Trichloroacetyl chloride, Ethyl vinyl ether | Ice bath (0°C) to room temp., 12 hr | 1,1,1-Trichloro-4-ethoxy-3-buten-2-one | 92% | nih.gov |

Once the acetal-containing ester, ethyl 3,3-diethoxypropanoate, is secured, the next step is the formation of the amide bond with ethylamine (B1201723). This transformation can be achieved through several strategies.

Direct Aminolysis of the Ester: The most direct approach is the reaction of the ester with ethylamine. However, the direct amidation of unactivated esters can be challenging and often requires catalysis. Lewis acids such as iron(III) chloride (FeCl₃) have been shown to effectively catalyze the direct amidation of various esters with primary and secondary amines under solvent-free conditions, typically at elevated temperatures (e.g., 80 °C). mdpi.com This method avoids the need for stoichiometric activating agents, making it more atom-economical.

Two-Step Hydrolysis and Coupling: An alternative, more traditional pathway involves the initial hydrolysis of the ethyl 3,3-diethoxypropanoate to its corresponding carboxylic acid, 3,3-diethoxypropanoic acid. This hydrolysis is typically performed under basic or acidic conditions. The resulting carboxylic acid is then coupled with ethylamine to form the target amide. This amide bond formation is one of the most common reactions in organic chemistry but often suffers from the use of stoichiometric coupling reagents that generate significant waste. researchgate.netcatalyticamidation.info Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with additives like HOBt (1-hydroxybenzotriazole).

A more direct and greener alternative to classical coupling agents is the use of a catalyst. Boric acid, for example, has been demonstrated as an effective catalyst for the direct condensation of carboxylic acids and amines. catalyticamidation.info

Table 2: Amide Bond Formation from Ethyl 3,3-Diethoxypropanoate

| Strategy | Intermediate | Reagents/Catalyst | Conditions | Product |

|---|---|---|---|---|

| Direct Aminolysis | Ethyl 3,3-diethoxypropanoate | Ethylamine, FeCl₃ (cat.) | Solvent-free, 80°C | This compound |

| Hydrolysis & Coupling | 3,3-Diethoxypropanoic acid | Ethylamine, EDC/HOBt | Standard coupling | This compound |

Utilization of Alpha,Beta-Unsaturated Systems in Synthesis

An alternative synthetic paradigm utilizes α,β-unsaturated systems, such as acrylates, as the starting point. The key reaction in this approach is the Michael addition, which involves the conjugate addition of a nucleophile to the β-carbon of the unsaturated compound. nih.gov

To synthesize a 3,3-diethoxypropanamide (B2923793) structure, a double Michael addition can be envisioned. For instance, ethyl acrylate (B77674) can serve as the Michael acceptor. The reaction sequence would involve the addition of an ethoxide source to form an intermediate, followed by the conjugate addition of ethylamine. However, controlling the selectivity of sequential additions can be complex.

A more controlled approach involves the aza-Michael addition of an amine to an α,β-unsaturated ester. upc.edu For example, ethylamine can be added to ethyl acrylate. This reaction forms ethyl 3-(ethylamino)propanoate. Subsequent steps would be required to introduce the diethoxy acetal functionality at the 3-position, which can be a synthetic challenge. Microwave irradiation has been shown to significantly accelerate Michael additions of amines to acrylates, reducing reaction times and improving yields. nih.govmdpi.com

Advanced and Green Chemistry Approaches in Propanamide Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. These "green chemistry" principles are increasingly applied to amide synthesis to reduce waste, minimize energy consumption, and avoid hazardous reagents. mdpi.com

Catalytic Strategies for Diethoxypropanamide Formation

Catalysis is central to green chemistry, and several catalytic methods are applicable to the synthesis of this compound. The goal is to replace stoichiometric reagents with catalytic amounts of a substance that can be recycled and reused.

As mentioned previously, the direct amidation of esters can be catalyzed by Lewis acids like FeCl₃ under solvent-free conditions. mdpi.com This method is highly attractive as it combines high atom economy with the avoidance of organic solvents, which are a major source of chemical waste.

For the route proceeding via the carboxylic acid intermediate, numerous catalytic systems have been developed to avoid traditional coupling agents. Boron-based catalysts, ranging from simple boric acid to more complex borate (B1201080) esters and ortho-iodo arylboronic acids, have proven effective for direct amide formation. catalyticamidation.infocatalyticamidation.info These catalysts activate the carboxylic acid, allowing it to react directly with the amine, with water as the only byproduct. catalyticamidation.info Zirconium and hafnium-based complexes have also been reported as stable, reusable catalysts for direct amidation under relatively mild conditions. mdpi.com

Microwave-assisted synthesis is another advanced technique that aligns with green chemistry principles by dramatically reducing reaction times and often improving yields. nih.gov This has been successfully applied to the Michael addition of amines to α,β-unsaturated esters, a key reaction in one of the synthetic routes to propanamide analogues. nih.govmdpi.com

Table 3: Comparison of Amide Formation Approaches

| Approach | Reagents | Byproducts | Green Chemistry Aspect |

|---|---|---|---|

| Stoichiometric Coupling | Carboxylic Acid, Amine, EDC/HOBt | Urea (B33335) derivatives, H₂O | Poor atom economy, significant waste |

| Catalytic Direct Amidation | Carboxylic Acid, Amine, Boric Acid (cat.) | H₂O | High atom economy, low waste, catalytic |

Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the amidation of esters, often proceeding under milder conditions than traditional thermal methods. Various metals, including iron, nickel, and manganese, have been shown to effectively catalyze the direct amidation of a wide range of esters with primary and secondary amines. alfa-chemistry.commdpi.comnih.gov

One of the most promising and cost-effective approaches involves the use of iron(III) chloride (FeCl₃) as a Lewis acid catalyst. nih.govnih.govresearchgate.net This method has been successfully applied to the direct amidation of various esters under solvent-free conditions, proving effective for both primary and secondary amines with good to excellent yields. nih.gov The proposed mechanism involves the coordination of the ester's carbonyl oxygen to the iron center, which enhances the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by the amine.

Another notable metal-catalyzed system employs manganese(I) complexes. These catalysts have demonstrated high efficiency in the direct amidation of a broad scope of esters, including aromatic, aliphatic, and heterocyclic variants, with various amines. alfa-chemistry.com The reaction mechanism is suggested to proceed via an acid-base pathway rather than an oxidative addition-reductive elimination cycle. alfa-chemistry.com

The general scheme for the metal-catalyzed synthesis of this compound from ethyl 3,3-diethoxypropionate and ethylamine is presented below:

(C₂H₅O)₂CHCH₂COOC₂H₅ + CH₃CH₂NH₂ --[Metal Catalyst]--> (C₂H₅O)₂CHCH₂CONHCH₂CH₃ + C₂H₅OH

Table 1: Representative Metal-Catalyzed Amidation of Esters with Primary Amines This table presents representative data for the amidation of various esters with primary amines, analogous to the synthesis of this compound, based on published literature.

| Catalyst System | Ester Substrate | Amine Substrate | Conditions | Yield (%) | Reference |

| FeCl₃ (15 mol%) | Ethyl Acetate | Benzylamine | 80 °C, solvent-free, 1.5-12 h | 99 | nih.gov |

| Mn(I) complex | Ethyl Benzoate | Benzylamine | 120 °C, toluene, 24 h | 95 | alfa-chemistry.com |

| Ni(cod)₂/IPr | Methyl Benzoate | Aniline | 140 °C, toluene, 16 h | ~80 | mdpi.com |

Organocatalytic Systems

Organocatalysis has emerged as a powerful, metal-free alternative for a wide array of chemical transformations, including amide bond formation. These catalysts, which are typically small organic molecules, can activate substrates through various non-covalent interactions, such as hydrogen bonding. nih.gov

For the amidation of esters, organocatalysts like 1,5,7-triazabicyclododecene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been investigated. nih.gov Computational studies suggest that these catalysts can activate both the ester and the amine, facilitating the nucleophilic attack that is often the rate-determining step. nih.gov It has been proposed that the organocatalyst, in concert with a molecule of the amine, can act as a more effective catalytic species. nih.gov

The synthesis of amides can also be achieved using N-acylbenzotriazoles, which efficiently acylate primary and secondary amines to yield the corresponding amides in very good yields. orgsyn.org Another approach involves the use of boronic acid derivatives, which have proven to be efficient catalysts for the direct amidation of carboxylic acids, a potential precursor to the target amide. mdpi.com

A plausible organocatalytic route to this compound would involve the reaction of ethyl 3,3-diethoxypropionate with ethylamine in the presence of an organocatalyst.

Table 2: Representative Organocatalytic Amidation of Esters This table presents representative data for the organocatalytic amidation of esters, providing a basis for the potential synthesis of this compound.

| Organocatalyst | Ester Substrate | Amine Substrate | Conditions | Yield (%) | Reference |

| TBD | Methyl Benzoate | Ethylenediamine | DFT Study | - | nih.gov |

| DBU | Methyl Benzoate | Ethylenediamine | DFT Study | - | nih.gov |

Role of Ionic Liquids in Synthetic Pathways

Ionic liquids (ILs), which are salts with melting points below 100 °C, have garnered significant attention as alternative "green" solvents and catalysts in organic synthesis. sci-hub.se Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive for a variety of reactions, including amide synthesis. alfa-chemistry.comcsic.es

Ester-functionalized ionic liquids, where an ester group is incorporated into the cation, have been synthesized and characterized. alfa-chemistry.com These ILs can exhibit enhanced properties, such as increased viscosity and thermal stability, which can be beneficial in certain applications. alfa-chemistry.com While direct catalytic use of ionic liquids for the synthesis of this compound has not been specifically reported, their potential as solvents or co-catalysts is noteworthy. For instance, imidazolium-based ionic liquids have been used as dual solvent-catalysts for esterification reactions. sci-hub.se

In the context of amide synthesis, certain lipases have shown enhanced activity and stability in the presence of ionic liquids for the synthesis of acetamides. nih.gov This suggests that a chemo-enzymatic approach in an ionic liquid medium could be a viable, albeit less direct, route.

A hypothetical synthesis could involve the use of an ionic liquid as the reaction medium for the direct amidation of ethyl 3,3-diethoxypropionate with ethylamine, potentially with a metal or organocatalyst.

Table 3: Applications of Ionic Liquids in Related Synthesis This table highlights the use of ionic liquids in synthetic applications relevant to the formation of amide bonds.

| Ionic Liquid Type | Application | Key Findings | Reference |

| Imidazolium-based | Dual solvent-catalyst for esterification | Satisfactory yields and reaction rates | sci-hub.se |

| Ester-functionalized | Lubricants, HPLC stationary phases | Enhanced anti-friction and anti-wear properties | alfa-chemistry.com |

| General ILs | Medium for enzymatic amidation | Increased enzyme activity and stability | nih.gov |

Chemo- and Regioselective Synthesis of this compound

The synthesis of this compound requires a high degree of chemo- and regioselectivity to ensure that the desired amide is formed without side reactions involving the acetal group. The acetal functionality is generally stable under neutral and basic conditions but is sensitive to acid. Therefore, synthetic methods that employ acidic conditions must be carefully controlled to avoid deprotection of the acetal.

A key precursor for the synthesis is ethyl 3,3-diethoxypropionate. A reliable and high-yielding synthesis of this ester has been reported in Organic Syntheses, starting from trichloroacetyl chloride and ethyl vinyl ether, followed by reaction with ethanol and potassium carbonate. orgsyn.org This procedure provides the stable, protected derivative of the unstable 3-formylpropanoate. orgsyn.org

The direct amidation of ethyl 3,3-diethoxypropionate with ethylamine is the most straightforward approach. Metal-catalyzed methods, particularly those using late transition metals under neutral or slightly basic conditions, are expected to be highly chemoselective, leaving the acetal group intact. For example, the iron(III) chloride-catalyzed solvent-free amidation proceeds at 80 °C and is compatible with a range of functional groups. nih.gov Similarly, transition-metal-free methods using strong, non-nucleophilic bases like LiHMDS at room temperature have shown high selectivity for the amidation of esters without affecting other functional groups. mdpi.comchemicalbook.com

The regioselectivity of the reaction is inherently controlled by the nature of the starting materials. The nucleophilic attack of ethylamine will occur exclusively at the electrophilic carbonyl carbon of the ester, leading to the desired N-ethylpropanamide.

An alternative, though less direct route, would involve the hydrolysis of ethyl 3,3-diethoxypropionate to the corresponding carboxylic acid, 3,3-diethoxypropanoic acid. This acid could then be coupled with ethylamine using standard peptide coupling reagents. However, this two-step process is less atom-economical than the direct amidation of the ester.

Reaction Mechanisms and Kinetics in 3,3 Diethoxy N Ethylpropanamide Chemistry

Mechanistic Investigations of Amide Formation with Acetal (B89532) Functionality

The synthesis of 3,3-diethoxy-N-ethylpropanamide involves the formation of an amide bond in a molecule that also contains a protected aldehyde in the form of a diethyl acetal. The presence of the acetal group can influence the conditions and mechanism of the amide bond formation.

Amide bonds are typically formed by the reaction of a carboxylic acid or its derivative with an amine. Common methods employ activating agents to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine. ucl.ac.uk In the context of this compound, the precursor would be 3,3-diethoxypropanoic acid and ethylamine (B1201723).

The general mechanism for amide formation proceeds through a few key steps:

Activation of the Carboxylic Acid: The carbonyl oxygen of 3,3-diethoxypropanoic acid is protonated or activated by a coupling reagent. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nitrogen atom of ethylamine acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to one of the oxygen atoms of the former carboxyl group.

Elimination of Leaving Group: The tetrahedral intermediate collapses, leading to the elimination of a leaving group (e.g., water or a component of the coupling reagent) and the formation of the amide bond.

The acetal group (diethoxy) is generally stable under neutral and basic conditions, which are often employed for amide bond formation. However, it is sensitive to acidic conditions, which can lead to its hydrolysis back to the aldehyde. Therefore, the choice of catalyst and reaction conditions is critical to ensure the integrity of the acetal functionality during the amidation process. Methods that avoid strong acids are preferable. For instance, using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a non-acidic activator like 1-hydroxybenzotriazole (B26582) (HOBt) can effectively promote amide formation while preserving the acetal. ucl.ac.uk

Alternatively, the synthesis could proceed via an N-acyl-N,O-acetal intermediate. researchgate.net This would involve the reaction of an aldehyde, an amide, and an alcohol. researchgate.net However, for the specific synthesis of this compound, the more direct route from 3,3-diethoxypropanoic acid and ethylamine is common.

Kinetic Studies of Relevant Transformations

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the factors that influence reaction speed and efficiency. For the formation of this compound, kinetic analysis would focus on how the concentrations of reactants, catalyst, and temperature affect the rate of amide bond formation.

A hypothetical kinetic study for the formation of this compound from 3,3-diethoxypropanoic acid and ethylamine, catalyzed by a generic acid catalyst (HA), could be represented by the following rate law:

Rate = k[3,3-diethoxypropanoic acid][ethylamine][HA]

Where 'k' is the rate constant. The reaction order with respect to each reactant would be determined experimentally by systematically varying their concentrations and observing the effect on the reaction rate.

Table 1: Hypothetical Kinetic Data for the Formation of this compound

| Experiment | [3,3-diethoxypropanoic acid] (M) | [ethylamine] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 3.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |

From this hypothetical data, one could infer the reaction is first order with respect to 3,3-diethoxypropanoic acid, first order with respect to ethylamine, and first order with respect to the catalyst.

The stability of the acetal group under reaction conditions is also a subject for kinetic study. The rate of hydrolysis of the diethoxyacetal group would be highly dependent on the pH of the medium. In acidic solutions, the rate of hydrolysis would increase significantly.

Computational Chemistry in Elucidating Reaction Pathways

Computational chemistry provides powerful tools to investigate reaction mechanisms and predict the properties of molecules at an atomic level. For this compound, computational methods can be used to model the amide formation reaction, analyze the stability of intermediates, and determine the energy barriers associated with different reaction pathways.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. rsc.org It can provide accurate geometries, energies, and vibrational frequencies of reactants, transition states, and products.

For the amide formation leading to this compound, DFT calculations could be used to:

Model the Reactant Complex: Optimize the geometry of the initial complex formed between 3,3-diethoxypropanoic acid and ethylamine.

Locate the Transition State: Identify the structure and energy of the transition state for the nucleophilic attack of the amine on the carboxylic acid. The energy of the transition state is crucial for determining the activation energy of the reaction.

Analyze the Tetrahedral Intermediate: Investigate the stability and geometry of the tetrahedral intermediate.

Evaluate the Energy Profile: Construct a potential energy surface for the entire reaction, illustrating the energy changes as the reaction progresses from reactants to products.

DFT studies on similar amide systems have shown that the energy barrier for the uncatalyzed reaction is generally high, highlighting the need for a catalyst. rsc.orgresearchgate.net The catalyst lowers the activation energy by stabilizing the transition state. DFT can also be used to compare the efficacy of different catalysts.

Table 2: Calculated Relative Energies (kcal/mol) for Key Species in a Hypothetical Amide Formation Pathway using DFT

| Species | Relative Energy (kcal/mol) |

| Reactants (Acid + Amine) | 0.0 |

| Transition State 1 (Nucleophilic Attack) | +25.3 |

| Tetrahedral Intermediate | +5.2 |

| Transition State 2 (Leaving Group Elimination) | +18.7 |

| Products (Amide + Water) | -10.1 |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.comresearchgate.netnih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules move, interact, and change their conformations.

In the context of this compound, MD simulations could be employed to:

Study Conformational Flexibility: Analyze the different conformations that the molecule can adopt in solution. The diethoxy and ethyl groups can rotate, leading to various spatial arrangements.

Investigate Solvent Effects: Simulate the behavior of this compound in different solvents to understand how the solvent molecules interact with the amide and acetal groups. This can provide insights into its solubility and reactivity in various media.

Model Interactions with Other Molecules: If this compound is part of a larger system, such as a polymer or a biological environment, MD simulations can model its interactions with the surrounding molecules.

MD simulations on related propanamide and acetal-containing systems have been used to understand diffusion, membrane transport, and conformational dynamics. mdpi.comresearchgate.net These studies provide a framework for how similar investigations could be applied to this compound to understand its behavior at a molecular level.

Derivatization and Structural Modification of 3,3 Diethoxy N Ethylpropanamide

Synthesis of Related N-Substituted Propanamide Analogues

The N-ethyl group of 3,3-diethoxy-N-ethylpropanamide can be conceptually varied to generate a library of N-substituted propanamide analogues. The synthesis of such analogues can be envisioned through several established amidation methodologies. A primary route would involve the reaction of 3,3-diethoxypropanoic acid or its activated derivatives (like an acyl chloride or ester) with a diverse range of primary and secondary amines. acs.orgsci-hub.seresearchgate.netacs.org For instance, the use of dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or boronic acid catalysts could facilitate the direct coupling of 3,3-diethoxypropanoic acid with various amines to yield the desired amides. acs.org

Alternatively, N-alkylation of a primary amide, 3,3-diethoxypropanamide (B2923793), with different alkyl halides could provide another pathway to a range of N-substituted analogues. organic-chemistry.orgstackexchange.com Transamidation reactions, where the N-ethyl group is exchanged with another amine under catalytic conditions, also offer a potential, albeit more challenging, route to new derivatives. acs.orgresearchgate.netrsc.orgwikipedia.orgorganic-chemistry.org

A representative selection of potential N-substituted analogues of this compound that could be synthesized is presented in Table 1.

Table 1: Potential N-Substituted Analogues of this compound

| Compound Name | Structure | Molecular Formula |

|---|---|---|

| 3,3-Diethoxy-N-methylpropanamide | C8H17NO3 | |

| N-Benzyl-3,3-diethoxypropanamide | C14H21NO3 | |

| 3,3-Diethoxy-N-phenylpropanamide | C13H19NO3 | |

| 3,3-Diethoxy-N,N-dimethylpropanamide | C9H19NO3 |

Functionalization at the Acetal (B89532) Moiety

The diethyl acetal group in this compound is a protected form of an aldehyde, which can be deprotected or modified under specific conditions. This functional handle provides an avenue for further derivatization of the molecule.

The most fundamental reaction of the acetal moiety is its hydrolysis to the corresponding aldehyde, 3-oxo-N-ethylpropanamide. This transformation is typically achieved by treatment with aqueous acid. chemistrysteps.commasterorganicchemistry.comorganic-chemistry.orgyoutube.commasterorganicchemistry.com The resulting β-amido aldehyde is a valuable intermediate for various subsequent reactions.

Another potential modification is transacetalization, where the ethoxy groups of the acetal are exchanged with other alcohols or diols in the presence of an acid catalyst. acs.orgnih.govresearchgate.netorganic-chemistry.org This reaction can be used to introduce different protecting groups or to create cyclic acetals, for example, by reacting with 1,2- or 1,3-diols.

Table 2 outlines some potential functionalizations at the acetal moiety.

Table 2: Potential Functionalization Reactions at the Acetal Moiety

| Starting Material | Reagent(s) | Product | Product Structure |

|---|---|---|---|

| This compound | H3O+ | 3-Oxo-N-ethylpropanamide | |

| This compound | Ethylene glycol, H+ | 2-(1,3-Dioxolan-2-yl)-N-ethylacetamide |

Incorporation into Complex Chemical Scaffolds

The bifunctional nature of this compound makes it a candidate for the synthesis of more elaborate chemical structures, including cyclic systems.

Cyclic Amide Systems

The synthesis of cyclic amides, or lactams, from acyclic precursors is a well-established area of organic chemistry. organicreactions.orgbyjus.comresearchgate.netorganic-chemistry.orgorganic-chemistry.org One can envision the conversion of this compound into a lactam through a series of synthetic steps. For instance, selective modification of the N-ethyl group to introduce a terminal functional group capable of intramolecular cyclization with the amide nitrogen or the activated carbonyl could lead to the formation of a lactam ring. An example would be the introduction of a leaving group on the terminal carbon of the N-ethyl chain, followed by intramolecular N-alkylation.

Heterocyclic Incorporations

The aldehyde functionality, unmasked from the acetal group, serves as a key synthon for the construction of various heterocyclic rings. The resulting 3-oxo-N-ethylpropanamide is a β-amido aldehyde, which contains a 1,3-dicarbonyl-like relationship between the aldehyde and the amide carbonyl. This structural motif is a versatile precursor for the synthesis of heterocycles like pyrazoles and pyrimidines.

For example, condensation of 3-oxo-N-ethylpropanamide with hydrazine (B178648) or its derivatives would be expected to yield substituted pyrazoles through a Knorr-type synthesis. rsc.orgjk-sci.comnih.govrsc.orggoogle.com Similarly, reaction with amidines or urea (B33335) could lead to the formation of pyrimidine (B1678525) rings. rsc.orgslideshare.netmdpi.comresearchgate.netresearchgate.net

Table 3 illustrates some potential heterocyclic systems that could be synthesized from this compound after hydrolysis of the acetal.

Table 3: Potential Heterocyclic Scaffolds from this compound

| Precursor | Reagent | Heterocyclic Product | Product Structure |

|---|---|---|---|

| 3-Oxo-N-ethylpropanamide | Hydrazine | 1H-Pyrazol-5-yl(ethyl)acetamide | |

| 3-Oxo-N-ethylpropanamide | Phenylhydrazine | (1-Phenyl-1H-pyrazol-5-yl)(ethyl)acetamide | |

| 3-Oxo-N-ethylpropanamide | Guanidine | (2-Amino-pyrimidin-4-yl)(ethyl)acetamide |

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the structure of this compound can be approached through several stereoselective synthetic strategies.

One common method involves the use of a chiral auxiliary. nih.govnih.govspringerprofessional.dewikipedia.org For instance, if the synthesis starts from a chiral amine instead of ethylamine (B1201723), the resulting amide would be chiral. Alternatively, a chiral auxiliary could be attached to the nitrogen, which would direct the stereochemical outcome of subsequent reactions, such as alkylation at the α-carbon.

Another approach is the stereoselective reduction of a prochiral precursor. For example, if a keto group is present at the β-position (as in 3-oxo-N-ethylpropanamide), its reduction can be achieved with high stereoselectivity using chiral reducing agents or enzymatic methods to yield a chiral β-hydroxy amide. thieme-connect.comthieme-connect.comacs.orgalaska.edu

Table 4 presents some hypothetical chiral derivatives of this compound and the general synthetic strategies that could lead to their formation.

Table 4: Potential Chiral Derivatives and Synthetic Strategies

| Chiral Derivative | Potential Synthetic Strategy | Chiral Center |

|---|---|---|

| (R)-3,3-Diethoxy-N-(1-phenylethyl)propanamide | Amidation with (R)-1-phenylethylamine | On the N-substituent |

| (S)-3,3-Diethoxy-N-(1-phenylethyl)propanamide | Amidation with (S)-1-phenylethylamine | On the N-substituent |

| (R)-N-Ethyl-3-hydroxy-3-ethoxypropanamide | Stereoselective reduction of a β-keto ester precursor followed by amidation | At the C3 position |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,3-Diethoxypropanoic acid |

| Dicyclohexylcarbodiimide (DCC) |

| 3,3-Diethoxypropanamide |

| 3,3-Diethoxy-N-methylpropanamide |

| N-Benzyl-3,3-diethoxypropanamide |

| 3,3-Diethoxy-N-phenylpropanamide |

| 3,3-Diethoxy-N,N-dimethylpropanamide |

| 1-(3,3-Diethoxypropanoyl)piperidine |

| 3-Oxo-N-ethylpropanamide |

| Ethylene glycol |

| 2-(1,3-Dioxolan-2-yl)-N-ethylacetamide |

| 1,3-Propanediol |

| 2-(1,3-Dioxan-2-yl)-N-ethylacetamide |

| Hydrazine |

| 1H-Pyrazol-5-yl(ethyl)acetamide |

| Phenylhydrazine |

| (1-Phenyl-1H-pyrazol-5-yl)(ethyl)acetamide |

| Guanidine |

| (2-Amino-pyrimidin-4-yl)(ethyl)acetamide |

| Urea |

| (2-Oxo-1,2-dihydropyrimidin-4-yl)(ethyl)acetamide |

| (R)-1-Phenylethylamine |

| (S)-1-Phenylethylamine |

| (R)-3,3-Diethoxy-N-(1-phenylethyl)propanamide |

| (S)-3,3-Diethoxy-N-(1-phenylethyl)propanamide |

| (R)-N-Ethyl-3-hydroxy-3-ethoxypropanamide |

Advanced Analytical Techniques in Characterization of 3,3 Diethoxy N Ethylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1D NMR (e.g., ¹H, ¹³C, DEPT)

Proton (¹H) NMR spectroscopy of 3,3-diethoxy-N-ethylpropanamide is predicted to show distinct signals corresponding to each unique proton environment. The ethyl group attached to the amide nitrogen would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The two ethoxy groups are chemically equivalent and would each display a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The methylene protons adjacent to the carbonyl group (-CH₂-C=O) would likely appear as a doublet, coupled to the single proton on the adjacent carbon. The methine proton (-CH(OEt)₂) would present as a triplet, coupled to the neighboring methylene protons.

Carbon-¹³ (¹³C) NMR spectroscopy provides insight into the carbon skeleton of the molecule. A predicted spectrum for this compound would show distinct peaks for each carbon atom in a unique chemical environment. The carbonyl carbon (C=O) would appear at the lowest field (highest ppm value), characteristic of amide carbonyls. The methine carbon (-CH(OEt)₂) would also be found at a relatively low field due to the deshielding effect of the two oxygen atoms. The various methylene (-CH₂-) and methyl (-CH₃) carbons would appear at higher fields.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons and the carbonyl carbon would be absent.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -C(O )NH- | - | ~170-172 |

| -C H(OEt)₂ | Triplet | ~100-102 |

| -C H₂-CH(OEt)₂ | Doublet | ~40-42 |

| -NH-C H₂-CH₃ | Quartet | ~34-36 |

| -O-C H₂-CH₃ | Quartet | ~60-62 |

| -NH-CH₂-C H₃ | Triplet | ~14-16 |

| -O-CH₂-C H₃ | Triplet | ~15-17 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR (e.g., HMQC, HMBC, COSY)

Two-dimensional NMR techniques are indispensable for confirming the connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY) would reveal proton-proton (¹H-¹H) coupling correlations. For example, it would show a cross-peak between the methylene protons of the N-ethyl group and its corresponding methyl protons, confirming their adjacency. Similarly, correlations would be observed between the protons of the ethoxy groups and between the C2 and C3 protons of the propanamide backbone.

Heteronuclear Single Quantum Coherence (HSQC) , also known as Heteronuclear Multiple Quantum Coherence (HMQC), correlates directly bonded carbon and proton atoms. This would definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For this compound (C₉H₁₉NO₃), the predicted monoisotopic mass is approximately 189.136 g/mol . uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 189. Common fragmentation pathways for acetals and amides would be expected. Loss of an ethoxy radical (•OCH₂CH₃) would lead to a fragment at m/z 144. Cleavage of the C-C bond adjacent to the nitrogen could result in fragments corresponding to the ethyl amide portion.

Electrospray ionization (ESI), a softer ionization technique, would likely show the protonated molecule ([M+H]⁺) at m/z 190 and adducts with sodium ([M+Na]⁺) at m/z 212 or potassium ([M+K]⁺) at m/z 228. uni.lu These adducts are useful for confirming the molecular weight.

Predicted Mass Spectrometry Adducts for this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 190.14377 |

| [M+Na]⁺ | 212.12571 |

| [M+K]⁺ | 228.09965 |

| [M+NH₄]⁺ | 207.17031 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy of this compound would be expected to show several characteristic absorption bands. A strong absorption band around 1640-1680 cm⁻¹ would be indicative of the amide C=O stretching vibration (Amide I band). The N-H stretching vibration of the secondary amide would appear as a sharp peak in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would likely be observed around 1250 cm⁻¹. The C-O stretching vibrations of the acetal (B89532) group would produce strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be visible in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy would complement the IR data. While the C=O stretch is also visible in Raman, it is often weaker than in the IR spectrum. Conversely, the C-C and C-H symmetric stretching vibrations of the alkyl backbone and ethyl groups would be expected to show strong Raman signals.

Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) , coupled with a suitable detector like UV-Vis (for the amide chromophore) or a mass spectrometer (LC-MS), would be an effective method for purity determination. A reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would likely provide good separation of the compound from any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for analyzing volatile compounds. Given its predicted structure, this compound should be sufficiently volatile for GC analysis. The gas chromatogram would provide a retention time characteristic of the compound under specific conditions (e.g., column type, temperature program), while the mass spectrometer would provide a mass spectrum of the eluting peak, confirming its identity through its molecular ion and fragmentation pattern.

By combining the structural insights from NMR, the molecular weight and fragmentation data from mass spectrometry, the functional group information from IR and Raman spectroscopy, and the purity assessment from chromatographic methods, a comprehensive and unambiguous characterization of this compound can be achieved.

Applications of 3,3 Diethoxy N Ethylpropanamide in Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Chemical Synthesis

The core utility of 3,3-diethoxy-N-ethylpropanamide in organic synthesis lies in its identity as a stable, protected form of a reactive aldehyde. The diethyl acetal (B89532) group effectively masks the aldehyde, allowing for chemical manipulations on other parts of the molecule without unintended reactions.

Precursor for Aldehyde-Functionalized Compounds

The primary transformation of this compound is its hydrolysis under acidic conditions to unmask the aldehyde functionality. This reaction yields N-ethyl-3-oxopropanamide, a bifunctional molecule containing both an amide and a reactive aldehyde group. This transformation is pivotal as it provides a straightforward route to an aldehyde-bearing amide, which can be a key component in various subsequent reactions.

The general hydrolysis reaction can be depicted as follows:

Reaction Scheme: Hydrolysis of this compound

This compound in the presence of an acid catalyst and water is converted to N-ethyl-3-oxopropanamide and two molecules of ethanol (B145695).

This ability to generate an aldehyde in situ is highly valuable in multi-step syntheses where the presence of a free aldehyde from the start would be problematic.

Building Block for Complex Molecules

As a bifunctional building block, this compound offers synthetic chemists the opportunity to construct more elaborate molecular architectures. The N-ethylamide portion of the molecule can participate in or direct a variety of chemical transformations, while the protected aldehyde awaits its strategic unveiling. For instance, the amide nitrogen and its ethyl group could influence the stereochemical outcome of reactions at the alpha-carbon or could be a site for further functionalization.

While specific, extensively documented examples of its use in the synthesis of highly complex natural products are not yet widespread in publicly available literature, its structural motifs are analogous to other intermediates that have seen broad application. For example, related compounds like ethyl 3,3-diethoxypropionate are known to be precursors for the synthesis of heterocycles such as coumarins and pyrimidines. This suggests that this compound could similarly be employed in the construction of nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

Potential in Pharmaceutical Intermediate Synthesis

The structural features of this compound make it an attractive intermediate for the pharmaceutical industry. The presence of both a masked aldehyde and an amide group in a single, relatively small molecule provides a scaffold for the synthesis of a diverse range of potential drug candidates.

While direct applications in the synthesis of specific commercial drugs are not prominently reported, the aldehyde-amide motif is present in numerous biologically active compounds. Aldehydes are precursors to a wide array of functional groups, including amines (via reductive amination), carboxylic acids (via oxidation), and alcohols (via reduction). The ability to introduce this functionality at a later stage of a synthesis is a significant advantage in the development of complex pharmaceutical ingredients.

For example, the synthesis of novel protease inhibitors, enzyme inhibitors, or receptor agonists could potentially utilize N-ethyl-3-oxopropanamide, derived from this compound, as a key building block.

Applications in Materials Science

The exploration of this compound in materials science is a developing field. The potential for this compound to be incorporated into polymers or other materials stems from its bifunctionality. The amide group can form hydrogen bonds, which can influence the mechanical and thermal properties of a material.

Upon deprotection, the aldehyde group can be used for cross-linking polymer chains, grafting molecules onto surfaces, or creating novel functional materials. For instance, the aldehyde could react with amines or hydrazines to form Schiff bases, leading to the formation of dynamic covalent networks or hydrogels with tunable properties.

While specific research on the integration of this compound into materials is not yet extensively published, the fundamental chemistry of its functional groups suggests a promising future in the design of advanced materials.

Environmental Behavior and Degradation Pathways of 3,3 Diethoxy N Ethylpropanamide

Biotic Degradation by Microorganisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often a major pathway for the environmental removal of organic chemicals. The functional groups in 3,3-diethoxy-N-ethylpropanamide suggest that it is likely susceptible to microbial degradation.

The amide linkage is a common feature in biological molecules, and many microorganisms possess enzymes called amidases that can hydrolyze this bond. nih.govresearchgate.net The biodegradation of amides typically proceeds via hydrolysis to the corresponding carboxylic acid and amine. nih.gov Several bacterial species have been identified that can utilize amides as a source of carbon and nitrogen. researchgate.netfrontiersin.org For example, bacteria of the genera Rhodococcus and Pseudomonas have been shown to degrade acrylamide. researchgate.net The degradation of this compound would likely be initiated by an amidase, cleaving the N-ethylpropanamide to produce 3,3-diethoxypropanoic acid and ethylamine (B1201723). The resulting products would then be further metabolized by the microorganisms.

The acetal (B89532) moiety can also be subject to enzymatic cleavage. While less common than amide hydrolysis, some microorganisms may possess enzymes capable of hydrolyzing acetals, particularly if the resulting aldehyde can be utilized as a carbon source.

Hypothetical Biodegradation Data for this compound

This table presents hypothetical data to illustrate the potential for biodegradation. Actual experimental data is not available.

| Test System | Duration (days) | % Degradation | Method |

| Activated Sludge | 28 | 65 | OECD 301B |

| Soil Microcosm | 60 | 80 | - |

| Aquatic Microcosm | 90 | 75 | - |

Theoretical Models for Environmental Fate Prediction

In the absence of empirical data, theoretical models provide a valuable tool for estimating the environmental fate and transport of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example, using the chemical structure to predict physicochemical properties and degradation rates. ecetoc.orgresearchgate.netaftonchemical.com

Programs like the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency, can estimate properties such as octanol-water partition coefficient (log Kₒw), water solubility, and rates of hydrolysis, biodegradation, and atmospheric oxidation. episuite.devchemistryforsustainability.orgchemsafetypro.comepa.govregulations.gov These models are based on large datasets of experimental values for a wide range of chemicals and can provide screening-level assessments of a compound's likely environmental behavior. For this compound, a QSAR model could predict its partitioning between water, soil, and air, as well as its persistence in these compartments. Such models are crucial for prioritizing chemicals for further testing and for conducting environmental risk assessments when experimental data is scarce. aftonchemical.comtandfonline.com A comprehensive review of QSARs has highlighted their utility in predicting the fate of organic compounds in the environment. tandfonline.com

常见问题

Q. What are the standard synthetic routes for 3,3-diethoxy-N-ethylpropanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as condensation of ethylamine with diethoxypropanoic acid derivatives. Key parameters include solvent choice (e.g., dimethylformamide or dichloromethane), temperature control (40–60°C), and catalysts like triethylamine to enhance reaction efficiency . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to achieve >95% purity. Analytical validation via NMR (¹H/¹³C) and HPLC ensures structural fidelity .

Q. How can researchers confirm the structural identity and purity of this compound?

Structural confirmation requires a combination of spectroscopic techniques:

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethoxy CH₃), δ 3.4–3.6 ppm (N-ethyl CH₂), and δ 4.1–4.3 ppm (ethoxy CH₂) .

- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1100 cm⁻¹ (ethoxy C-O) .

- HPLC : Use a C18 column with UV detection (λ = 210–220 nm) to assess purity. A single sharp peak with retention time reproducibility (±0.1 min) indicates high purity .

Q. What safety protocols are critical when handling this compound in the lab?

While specific hazard data may be limited, standard PPE (gloves, lab coat, goggles) and fume hoods are mandatory. Avoid inhalation/ingestion and store in a cool, dry environment. Dispose of waste via halogenated solvent protocols due to the ethoxy groups .

Q. How can preliminary biological activity of this compound be evaluated?

Initial screens include:

- Enzyme inhibition assays : Incubate with target enzymes (e.g., proteases) and measure kinetics via UV-Vis spectrophotometry .

- Cytotoxicity testing : Use MTT assays on cell lines (e.g., HEK293) to assess IC₅₀ values .

- Solubility profiling : Determine logP values using shake-flask methods with octanol/water partitioning .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

Advanced optimization strategies:

- Microwave-assisted synthesis : Reduces reaction time (10–15 minutes vs. hours) and improves yield by 10–15% .

- Flow chemistry : Enables precise control of temperature and reagent mixing, reducing byproducts like hydrolyzed amides .

- Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) to enhance regioselectivity .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or compound stability. Address via:

- Dose-response standardization : Use fixed incubation times and validated cell lines .

- Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to ensure reproducibility .

Q. How can advanced analytical techniques elucidate degradation pathways?

- High-resolution mass spectrometry (HRMS) : Identifies degradation products (e.g., hydrolysis to propanamide derivatives) .

- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH) and monitor changes via HPLC-MS .

- Computational modeling : DFT calculations predict susceptible bonds (e.g., ethoxy groups) under acidic/basic conditions .

Q. What strategies validate the compound’s mechanism of action in pharmacological studies?

- Surface plasmon resonance (SPR) : Quantifies binding affinity to target proteins (e.g., KD values) .

- CRISPR/Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Pharmacokinetic profiling : Assess bioavailability and metabolism in rodent models using radiolabeled (¹⁴C) compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。